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Compound of Interest

Compound Name: 2-(4-Aminophenyithio)acetic acid

Cat. No.: B089599

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-
Aminophenylthio)acetic acid, a compound of interest in various research and development
applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for
acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables
summarize the predicted spectral characteristics of 2-(4-Aminophenylthio)acetic acid. These
predictions are based on the analysis of its functional groups: a para-substituted benzene ring,
a primary aromatic amine, a thioether linkage, and a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR (Proton NMR):
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10-12 Singlet (broad) 1H -COOH
1274 Doublet oH Aromatic H (ortho to -
S-)
6.6.6.8 Doublet oH Aromatic H (ortho to -
NH2)
~5.0-6.0 Singlet (broad) 2H -NH:z
~3.6 Singlet 2H -S-CHa-
13C NMR (Carbon-13 NMR):
Chemical Shift (6) ppm Assignment
~170-175 -COOH
~145-150 Aromatic C-NH2
~130-135 Aromatic C-S
~115-120 Aromatic C-H (ortho to -NH2)
~110-115 Aromatic C-H (ortho to -S-)
~35-40 -S-CHa-
Infrared (IR) Spectroscopy
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Wavenumber . . . .

(cm-?) Intensity Functional Group Vibration
3300-3500 Strong, Broad O-H (Carboxylic Acid) Stretching
3200-3400 Medium (two bands) N-H (Amine) Stretching
3000-3100 Medium C-H (Aromatic) Stretching
2850-2960 Medium C-H (Aliphatic) Stretching
1680-1720 Strong C=0 (Carboxylic Acid)  Stretching
1600-1620 Medium N-H (Amine) Bending

1450-1550 Medium to Strong C=C (Aromatic) Stretching
1210-1320 Strong C-O (Carboxylic Acid) Stretching
1000-1250 Medium C-N (Amine) Stretching
650-750 Medium C-S (Thioether) Stretching

Mass Spectrometry (MS)

A significant collection of mass spectra for 2-(4-Aminophenylthio)acetic acid is available in

the mzCloud database, which contains 190 mass spectra across 2 spectral trees.[1] The

expected molecular ion peak [M]* would be observed at m/z 183.0354, corresponding to the

molecular weight of the compound (CsHaNO-2S).

Expected Fragmentation Patterns:

The molecule is expected to fragment at several key positions, including:

o Loss of the carboxylic acid group (-COOH): leading to a fragment at m/z 138.

» Cleavage of the C-S bond: resulting in fragments corresponding to the aminophenylthio and

acetic acid moieties.

o Decarboxylation (-CO3z): producing a fragment at m/z 139.
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Experimental Protocols

The following sections outline generalized protocols for obtaining the spectral data described
above. These are intended as a guide and may require optimization based on the specific
instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of 2-(4-Aminophenylthio)acetic acid in a suitable
deuterated solvent (e.g., DMSO-ds, CDCIs).

o Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (*H and 3C NMR):
e Spectrometer: 400 MHz or higher field strength NMR spectrometer.
o Temperature: 298 K.
e 'H NMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64.
o Relaxation delay: 1-5 seconds.
e 13C NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024 or more, depending on sample concentration.

o Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (Attenuated Total Reflectance - ATR):
e Ensure the ATR crystal is clean.

e Place a small amount of the solid 2-(4-Aminophenylthio)acetic acid sample directly onto
the crystal.

o Apply pressure using the instrument's anvil to ensure good contact between the sample and
the crystal.

Instrument Parameters:

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral range: 4000-400 cm~1.

Resolution: 4 cmm—1.

Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (for Electrospray lonization - ESI):

o Prepare a dilute solution of 2-(4-Aminophenylthio)acetic acid in a suitable solvent (e.qg.,
methanol, acetonitrile).

e The concentration should be in the range of 1-10 pg/mL.

Instrument Parameters (LC-MS):

lonization Source: Electrospray lonization (ESI), positive or negative ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.
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e Source Temperature: 100-150 °C.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral
data for a chemical compound like 2-(4-Aminophenylthio)acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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